2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide is a heterocyclic compound featuring an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The oxadiazole ring is known for its bioactive properties, making it a valuable scaffold in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the cyclization of O-acylamidoximes under the action of organic bases . This method is efficient and allows for the preparation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different bioactive properties.
Scientific Research Applications
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
1,3,4-Oxadiazole: Another regioisomer with different chemical properties.
1,2,5-Oxadiazole:
Uniqueness
2-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct bioactive properties
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C5H8N4O2/c6-2-5-8-4(9-11-5)1-3(7)10/h1-2,6H2,(H2,7,10) |
InChI Key |
LBVURNSRODIVOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NOC(=N1)CN)C(=O)N |
Origin of Product |
United States |
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